Shp2 IN-1 -

Shp2 IN-1

Catalog Number: EVT-15208902
CAS Number:
Molecular Formula: C18H22Cl2N6OS
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Shp2 IN-1 is classified as a phenylhydrazonopyrazolone sulfonate derivative, specifically identified as PHPS1. It has been recognized for its selectivity towards Shp2 over other closely related phosphatases like Shp1 and PTP1B, making it a valuable tool for studying Shp2's biological functions and potential therapeutic applications .

Synthesis Analysis

The synthesis of Shp2 IN-1 involves several steps that utilize established organic chemistry techniques. The compound was developed through high-throughput screening of a library of small-molecule compounds, leading to the identification of PHPS1 as an effective inhibitor.

Methods and Technical Details:

  • High-Throughput Screening: A library of approximately 2.7 million compounds was screened using computational methods to identify potential inhibitors targeting the active site of Shp2.
  • Molecular Modeling: Homology modeling based on the structure of PTP1B was employed to predict the binding interactions of PHPS1 with Shp2's active site.
  • Chemical Synthesis: The detailed synthetic pathway includes multiple steps such as Pd-catalyzed reactions and nucleophilic substitutions, although specific reaction conditions were not disclosed in the sources reviewed .
Molecular Structure Analysis

The molecular structure of Shp2 IN-1 features a complex arrangement that allows for specific interactions with the active site of Shp2. The compound's design is based on structural insights from related phosphatases.

Structure and Data:

  • Chemical Formula: The precise molecular formula has not been explicitly stated in the sources, but it can be derived from its structural components.
  • Binding Model: The binding model indicates that PHPS1 fits into a narrow substrate-binding pocket within the PTP domain of Shp2, facilitating its inhibitory action .
Chemical Reactions Analysis

Shp2 IN-1 undergoes specific interactions with the active site of Shp2 that lead to its inhibition.

Reactions and Technical Details:

  • Inhibition Mechanism: The compound inhibits the phosphorylation activity of Shp2 by binding to its catalytic site, thereby blocking downstream signaling pathways such as those involving Erk1/2 MAP kinases.
  • Selectivity: PHPS1 demonstrates significant selectivity for Shp2 over other phosphatases, which is critical for minimizing off-target effects in therapeutic applications .
Mechanism of Action

The mechanism by which Shp2 IN-1 exerts its effects involves several biochemical processes.

Process and Data:

  • Binding Affinity: Upon binding to Shp2, PHPS1 induces conformational changes that disrupt normal catalytic activity. This was evidenced by studies showing that inhibition leads to decreased phosphorylation levels of key signaling molecules.
  • Impact on Signaling Pathways: The inhibition of Shp2 results in reduced activation of downstream pathways involved in cell proliferation and survival, particularly those mediated by hepatocyte growth factor/scatter factor .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Shp2 IN-1 is essential for its application in research and potential therapeutic use.

Physical Properties:

Chemical Properties:

  • Stability: The stability profile under physiological conditions remains to be fully characterized, but its design aims for sufficient stability during biological assays.

Relevant Data or Analyses:

  • Further characterization through techniques like nuclear magnetic resonance spectroscopy or mass spectrometry would provide deeper insights into its properties .
Applications

Shp2 IN-1 has significant potential applications in scientific research and therapeutic development.

Scientific Uses:

  • Cancer Research: As an inhibitor of Shp2, it is used to study the role of this phosphatase in cancer biology, particularly in contexts where gain-of-function mutations are present.
  • Therapeutic Development: There is ongoing interest in developing derivatives or analogs of PHPS1 for clinical use against cancers associated with aberrant Shp2 activity .
Introduction to SHP2 as a Therapeutic Target in Disease Pathogenesis

Role of SHP2 in Oncogenic Signaling Pathways

SHP2 in RAS/ERK and PI3K/AKT Pathway Activation

SHP2 is a master regulator of the RAS/ERK/MAPK cascade, acting downstream of receptor tyrosine kinases (RTKs) to convert GDP-bound RAS to its active GTP-bound state. Mechanistically, SHP2 dephosphorylates inhibitory sites on RAS-GAP complexes (e.g., pY32 on RAS) and Sprouty proteins, relieving suppression of RAS activation [2] [7]. Concurrently, SHP2 enhances PI3K/AKT signaling by facilitating membrane recruitment of PI3K via dephosphorylation of adaptors like GAB1/2, thereby promoting cell survival and metabolism [2] [7].

Table 1: SHP2-Dependent Oncogenic Pathways and Substrates

PathwaySHP2 ActionFunctional OutcomeDisease Link
RAS/ERK/MAPKDephosphorylates RAS-GAP/SproutyRAS GTP loading, ERK activationNoonan syndrome, JMML, NSCLC
PI3K/AKTRecruits PI3K via GAB1/2 dephosphorylationAKT activation, anti-apoptosisBreast cancer, AML
JAK/STATModulates STAT phosphorylation kineticsContext-dependent pro/anti-tumor effectsMyeloproliferative disorders

Activating mutations (e.g., E76K, A72V) destabilize SHP2’s autoinhibited conformation, where the N-SH2 domain occludes the catalytic PTP domain. This increases accessibility to substrates, leading to hyperactivation of downstream pathways [1] [9]. Liquid–liquid phase separation (LLPS) of mutant SHP2 further aggregates wild-type protein, amplifying oncogenic signaling [1].

SHP2 as a Convergent Node in RTK-Driven Tumorigenesis

98% of RTKs (including EGFR, PDGFR, FGFR, and MET) require SHP2 to activate RAS, making it a pivotal signaling hub. SHP2 integrates inputs from diverse RTKs by binding phosphorylated tyrosines on receptors or adaptors via its SH2 domains, thereby disrupting autoinhibition and exposing the catalytic site [1] [2]. This convergence explains why SHP2 inhibitors suppress tumors driven by KRAS mutations or RTK fusions (e.g., ALK, ROS1), overcoming resistance to upstream kinase inhibitors [2] [9].

Table 2: SHP2 as a Signaling Node in RTK-Driven Cancers

RTK/OncogeneSHP2 Binding MechanismTherapeutic Implication
EGFRPhospho-Y1092 binds N-SH2 domainSynergy with osimertinib in NSCLC
PDGFRITSM motif recruits C-SH2 domainSensitizes stromal tumors to chemotherapy
METMultisite docking via GAB1Overcomes resistance to MET inhibitors
KRAS (mutant)Downstream amplification loopBroad efficacy in PDAC and CRC

Notably, SHP2’s scaffolding function stabilizes RTK-effector complexes independent of phosphatase activity. For example, in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), SHP2 facilitates SOS-mediated RAS activation without direct catalytic involvement [6] [9].

Immune Checkpoint Regulation via PD-1/SHP2 Axis

SHP2 is the primary effector of PD-1-mediated T-cell suppression. Upon PD-L1/PD-1 engagement, phosphorylation of the PD-1 ITSM motif (TxYxxV/I) recruits SHP2 via a bivalent parallel mode: the phospho-ITSM binds SHP2’s C-terminal SH2 domain (cSH2), while the N-terminal SH2 domain (nSH2) stabilizes the complex [3] [8] [10]. This complex localizes to TCR microclusters, dephosphorylating key signaling molecules (e.g., CD3ζ, ZAP70, PKCθ), thereby dampening T-cell activation, cytokine production, and proliferation [3] [8].

Table 3: Immune Checkpoint Receptors and SHP1/SHP2 Specificity

ReceptorKey MotifPreferred PhosphataseMolecular Determinant
PD-1ITSM (Ty248)SHP2cSH2 affinity; ITIM pY+1 glycine blocks SHP1 binding
BTLAITIM (Ty257)SHP1nSH2 affinity; ITIM pY+1 alanine favors SHP1
CTLA-4ITIM/ITS-likeSHP2 (indirect)PP2A-mediated SHP2 recruitment

The PD-1 ITIM motif (containing a glycine at pY+1) is structurally "de-emphasized," explaining its SHP2 selectivity. Substituting glycine with alanine (as in BTLA) enables SHP1 recruitment, altering immune outcomes [8] [10]. This specificity is therapeutically exploitable: SHP2 inhibitors reverse PD-1-mediated exhaustion more effectively than SHP1-targeted agents [3] [9].

Rationale for Targeting SHP2 in Cancer and Inflammatory Disorders

The dual roles of SHP2 in oncogenesis and immune evasion provide a compelling rationale for its inhibition. Catalytic-site inhibitors historically failed due to poor selectivity and bioavailability, but allosteric modulators (e.g., SHP099, TNO155) stabilize the autoinhibited conformation by binding a tunnel-shaped pocket between the N-SH2, C-SH2, and PTP domains [1] [4] [9]. This approach achieves >100-fold selectivity over SHP1 and other phosphatases [4].

Table 4: Therapeutic Strategies for SHP2 Inhibition

StrategyRepresentative AgentsMechanismClinical Stage
Allosteric InhibitorsSHP099, TNO155, RMC-4630Stabilize closed conformationPhase I/II (solid tumors)
Catalytic InhibitorsPHPS1, NSC-87877Target PTP active site (Cys459)Preclinical
PROTACsSHP2-Degrader-1Induce ubiquitin-mediated degradationPreclinical
Natural CompoundsPolyphyllin D (saponin)Allosteric inhibition (IC50: 15.3 µM)Preclinical

Combination therapies are particularly promising:

  • RTK/SHP2 Co-inhibition: Blocks adaptive resistance (e.g., SHP2i + EGFRi in NSCLC) [1] [2].
  • SHP2/Immune Checkpoint Blockade: Reverses T-cell exhaustion (e.g., SHP2i + anti-PD-1) [3] [9].
  • SHP2/KRAS(G12C) Inhibition: Prevents feedback reactivation in KRAS-mutant cancers [9].

Additionally, phosphatase-independent functions of SHP2—such as scaffolding RTK-GRB2 complexes—expand the scope for novel modalities like proteolysis-targeting chimeras (PROTACs) that disrupt non-enzymatic roles [6] [9]. In inflammatory disorders, SHP2 modulates cytokine signaling (e.g., IL-6/JAK/STAT), supporting its targeting in autoimmune conditions [5] [7].

Compound List: Shp2 IN-1, SHP099, TNO155, RMC-4630, RLY-1971, JAB-3312, PHPS1, NSC-87877, Polyphyllin D.

Properties

Product Name

Shp2 IN-1

IUPAC Name

(2S,4R)-4-amino-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-2-ol

Molecular Formula

C18H22Cl2N6OS

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C18H22Cl2N6OS/c19-14-11(1-4-23-15(14)20)28-17-16(22)25-13(9-24-17)26-5-2-18(3-6-26)8-10(27)7-12(18)21/h1,4,9-10,12,27H,2-3,5-8,21H2,(H2,22,25)/t10-,12-/m1/s1

InChI Key

VCACXGULTWUFOL-ZYHUDNBSSA-N

Canonical SMILES

C1CN(CCC12CC(CC2N)O)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl

Isomeric SMILES

C1CN(CCC12C[C@@H](C[C@H]2N)O)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.